molecular formula C15H30N2O3 B6108046 2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol

2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol

Cat. No. B6108046
M. Wt: 286.41 g/mol
InChI Key: MBIUTTSCOPWNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol, also known as DMPE, is a chemical compound with potential applications in various fields including scientific research. DMPE is a tertiary amine that contains two morpholine rings and a hydroxyl group.

Scientific Research Applications

2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol has been used in scientific research as a membrane probe to study lipid bilayers and as a cryoprotectant in the preservation of biological samples. This compound has also been used as a surfactant in the preparation of nanoparticles and as a stabilizer for enzymes and proteins.

Mechanism of Action

2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol is a quaternary ammonium compound that can interact with the polar head groups of lipids in cell membranes. This compound can also form hydrogen bonds with water molecules, which allows it to stabilize biomolecules in solution. The mechanism of action of this compound is still being studied, but it is believed to involve the formation of hydrogen bonds and electrostatic interactions with biomolecules.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect on cell membranes and can prevent lipid peroxidation. This compound can also stabilize enzymes and proteins, which can increase their activity and stability. This compound has been shown to have minimal toxicity and is considered to be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol has several advantages for use in lab experiments, including its ability to stabilize biomolecules and its low toxicity. However, this compound can be expensive to synthesize and may not be suitable for all types of experiments. This compound is also sensitive to pH and temperature changes, which can affect its stability and activity.

Future Directions

For the use of 2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol in scientific research include cryopreservation, drug delivery, and the study of cell membranes.

Synthesis Methods

2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol can be synthesized using a multi-step process that involves the reaction of morpholine with 2,2-dimethyl-3-chloropropanol, followed by the reaction of the resulting product with sodium hydride and 2-chloroethanol. The final product is obtained by purifying the crude product through column chromatography.

properties

IUPAC Name

2-[4-(2,2-dimethyl-3-morpholin-4-ylpropyl)morpholin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O3/c1-15(2,12-16-4-8-19-9-5-16)13-17-6-10-20-14(11-17)3-7-18/h14,18H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIUTTSCOPWNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)CN2CCOC(C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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